2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Description
Properties
IUPAC Name |
2-[(benzylcarbamoylamino)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(8-10(15)16)13-11(17)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXITIIDOUXPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylcarbamoyl Intermediate: The reaction begins with the formation of a benzylcarbamoyl intermediate by reacting benzylamine with a suitable carbonyl compound under controlled conditions.
Introduction of Methylhydrazinyl Group: The intermediate is then reacted with methylhydrazine to introduce the methylhydrazinyl group.
Acetic Acid Attachment: Finally, the compound is subjected to acylation with acetic anhydride or a similar reagent to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid , also known by its CAS number 959658-43-6 , is a hydrazine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests that it may exhibit enzyme inhibition properties or modulate receptor activity, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that hydrazine derivatives can possess anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Agricultural Chemistry
The compound may also find applications in agrochemicals, particularly as a potential herbicide or pesticide. The ability of hydrazine derivatives to interact with plant metabolic pathways could lead to the development of new agricultural products aimed at improving crop yields.
Case Study: Herbicidal Activity
Experimental results have demonstrated that certain hydrazine derivatives can inhibit specific enzymes involved in plant growth regulation, providing a basis for their use as herbicides. Further studies are needed to optimize their efficacy and safety profiles.
Biochemical Research
In biochemical studies, this compound can serve as a valuable tool for investigating enzyme mechanisms and metabolic pathways. Its ability to form stable complexes with biomolecules allows researchers to study interactions at the molecular level.
Case Study: Enzyme Inhibition Studies
Investigations into the inhibitory effects of this compound on specific enzymes have revealed insights into its mechanism of action. For instance, research has shown that it can inhibit certain proteases, which are crucial for various biological processes.
Potential Pathways
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate access.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to growth and apoptosis.
Mechanism of Action
The mechanism of action of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Hydrazine Derivatives
- The target compound and Nialamide analogs (e.g., 1-(2-(Benzylcarbamoyl)ethyl)-2-isonicotinoylhydrazine) share a hydrazine backbone, which is critical for interactions with enzymes or metal ions. Hydrazine-based compounds are often explored as MAO inhibitors or chelators .
- 2-{2-[(E)-(2-Benzoylhydrazin-1-ylidene)methyl]phenoxy}acetic acid demonstrates the role of hydrazones in stabilizing molecular conformations for receptor binding, suggesting the target compound’s hydrazinyl group may enhance bioactivity .
Benzylcarbamoyl-Containing Compounds
- N-(1H-Benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide highlights the benzylcarbamoyl group’s role in enhancing lipophilicity and binding affinity, a feature that may benefit the target compound in drug delivery .
- 2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid shows how substituting the hydrazine with a cyclohexane ring alters solubility and steric hindrance, underscoring the target compound’s balance between flexibility and rigidity .
Acetic Acid Derivatives
- 1H-Benzimidazole-2-acetic acid exemplifies the acetic acid moiety’s role in improving aqueous solubility, a property critical for the target compound’s pharmacokinetic profile .
Biological Activity
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other medical applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a hydrazine moiety, which is often implicated in various biological activities due to its ability to form bonds with different biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may inhibit pathways related to oncogenesis and apoptosis, particularly through modulation of the Wnt signaling pathway. This pathway is crucial in regulating cell growth and differentiation, making it a significant target for cancer therapies .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Colorectal Cancer
A study focused on the effects of this compound on colorectal cancer cells demonstrated significant induction of apoptosis. The compound was shown to inhibit the TCF4/β-catenin signaling pathway, leading to reduced cell proliferation and increased cell death in vitro. This suggests potential therapeutic applications in treating colorectal cancer .
Case Study 2: Enzyme Inhibition
Another investigation assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound could effectively modulate enzyme activity, presenting opportunities for further exploration in metabolic disorders.
Toxicity and Safety Profile
Toxicity studies indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations, suggesting a favorable safety profile for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, and what analytical techniques ensure purity?
- Synthesis Steps :
Formation of the hydrazine backbone via condensation of benzylcarbamoyl chloride with methylhydrazine.
Acetic acid moiety introduction through nucleophilic substitution or coupling reactions.
Purification via column chromatography or recrystallization.
- Analytical Techniques :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- Nuclear Magnetic Resonance (NMR) : Confirms structure (e.g., ¹H NMR: benzyl protons at δ 7.2–7.4 ppm, methylhydrazinyl CH₃ at δ 2.8–3.1 ppm) .
Q. How should researchers handle safety concerns during synthesis?
- Critical Safety Protocols :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzylcarbamoyl chloride) .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact; safety goggles for eye protection .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .
Q. What spectroscopic methods are essential for structural characterization?
- Key Techniques :
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., hydrazine N–H···O interactions) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Approaches :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition-state energies for hydrazine coupling) using DFT methods (B3LYP/6-31G*) .
- Machine Learning (ML) : Analyzes experimental datasets to recommend optimal solvent systems (e.g., DMF vs. THF) and temperatures .
- Case Study : ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar hydrazine derivatives .
Q. What mechanisms explain contradictory bioactivity data in receptor-binding assays?
- Potential Causes :
- Stereochemical Variability : Racemic mixtures vs. enantiopure forms may exhibit differing binding affinities (e.g., chiral centers in hydrazinyl groups) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize transition states, altering reaction outcomes .
- Resolution Strategy :
- Chiral HPLC : Separates enantiomers for individual bioactivity testing .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor interactions to identify steric clashes or electrostatic mismatches .
Q. How do steric and electronic factors influence reactivity in derivatization reactions?
- Steric Effects : Bulky benzylcarbamoyl groups hinder nucleophilic attack at the hydrazine nitrogen, requiring catalysts (e.g., Pd/C for hydrogenation) .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity of the acetic acid moiety, facilitating amide bond formation .
- Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
